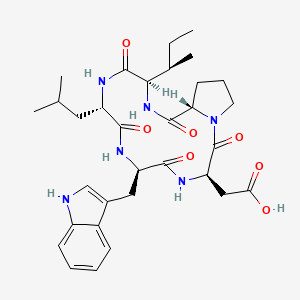
cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JKC 301 is a selective endothelin A receptor antagonist. It is a pentapeptide with the sequence Asp-Pro-Ile-Leu-Trp. This compound is known for its ability to attenuate the pressor effects of nicotine in rats and is used in the study of cardiovascular diseases caused by smoking .
Preparation Methods
The synthetic route for JKC 301 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods for JKC 301 would likely involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
JKC 301 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide chain.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the aspartic acid and proline residues.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1.1 Endothelin Receptor Antagonism
Cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu) is recognized for its role as a selective antagonist of the endothelin A receptor (ETA). This receptor is implicated in various cardiovascular diseases, making this compound a potential therapeutic agent.
- Mechanism of Action : The compound binds selectively to the ETA receptor, inhibiting its activity and thereby influencing vascular tone and blood pressure regulation. This mechanism is crucial in conditions such as hypertension and heart failure.
- Case Study : In a study examining the binding affinity of various cyclic peptides to the ETA receptor, cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu) demonstrated significant potency compared to other analogs, highlighting its potential as a therapeutic agent in managing cardiovascular disorders .
Structural Insights
Understanding the structural conformation of cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu) enhances our knowledge of its biological activity.
- Conformational Studies : Research utilizing circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy revealed that this cyclic peptide adopts a constrained conformation conducive to receptor binding. Specifically, it exhibits a beta type II turn and gamma' turn, which are critical for its interaction with the ETA receptor .
Antioxidant Properties
Recent studies have also explored the antioxidant properties of cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu), suggesting broader applications in health sciences.
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage .
Comparative Analysis with Related Compounds
To provide a clearer understanding of cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu)'s efficacy, a comparison with related compounds can be insightful.
| Compound Name | Receptor Selectivity | IC50 (μM) | Notes |
|---|---|---|---|
| Cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu) | ETA | 0.5 | High selectivity for ETA receptor |
| Cyclo(L-Pro-D-Val-L-Leu-D-Trp-D-Asp) | ETA | 1.0 | Less potent than cyclo(D-Trp-D-Asp...) |
| BQ-123 | ETA | 1.0 | Established antagonist for comparison |
Mechanism of Action
JKC 301 exerts its effects by selectively binding to endothelin A receptors, thereby blocking the action of endothelin-1, a potent vasoconstrictor. This leads to the relaxation of blood vessels and a reduction in blood pressure. The molecular targets involved include the endothelin A receptors on vascular smooth muscle cells. The pathways affected by JKC 301 include the endothelin signaling pathway, which plays a crucial role in regulating vascular tone and blood pressure .
Comparison with Similar Compounds
Similar compounds to JKC 301 include other endothelin receptor antagonists such as BQ-123 and BQ-788. Compared to these compounds, JKC 301 is unique in its selectivity for endothelin A receptors and its specific sequence of amino acids. This selectivity makes JKC 301 particularly useful for studying the specific effects of endothelin A receptor antagonism without affecting endothelin B receptors .
Properties
Molecular Formula |
C32H44N6O7 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-[(3R,6R,9S,12R,15S)-12-[(2R)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid |
InChI |
InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t18-,22+,23-,24-,25+,27-/m1/s1 |
InChI Key |
KHRTUHCOJNQEQG-IQMXBARESA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















